4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
Description
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a cyclohexyl(methyl)sulfamoyl group at the para position of the benzamide core and a 4,5-dimethyl-1,3-thiazol-2-yl substituent at the amide nitrogen. The compound’s structural uniqueness lies in its sulfamoyl substituent and thiazole ring, which may influence solubility, metabolic stability, and target binding compared to analogs.
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-13-14(2)26-19(20-13)21-18(23)15-9-11-17(12-10-15)27(24,25)22(3)16-7-5-4-6-8-16/h9-12,16H,4-8H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUHLNZVFYMSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic conditions.
Introduction of the Thiazole Group: The 4,5-dimethyl-1,3-thiazol-2-yl group can be introduced via a cyclization reaction involving a thioamide and a haloketone.
Attachment of the Cyclohexyl(methyl)sulfamoyl Group: The final step involves the sulfonation of the benzamide core with cyclohexyl(methyl)sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Reagents and Conditions
-
Oxidizing agents : Potassium permanganate (KMnO₄) in acidic or alkaline media
-
Temperature : 60–80°C
-
Solvent : Water or ethanol
Reactivity and Products
The sulfamoyl group (-SO₂NH-) undergoes oxidation to form sulfonic acid derivatives. The dimethylthiazole ring is generally stable under mild oxidation but may degrade under harsh conditions.
Example reaction pathway :
Key product : Benzoic acid analogs with sulfonic acid groups .
Reagents and Conditions
-
Reducing agents : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalysts
-
Temperature : Room temperature (LiAlH₄) or 50–100°C (H₂/Pd)
-
Solvent : Tetrahydrofuran (THF) or methanol
Reactivity and Products
-
Sulfamoyl group : Reduced to sulfonamides or amines.
-
Benzamide carbonyl : Reduced to benzyl alcohol derivatives.
Example reaction pathway :
Key product : 4-[cyclohexyl(methyl)amino]benzyl alcohol .
Reagents and Conditions
-
Nitration : HNO₃/H₂SO₄ at 0–5°C
-
Halogenation : Br₂/FeBr₃ at 25°C
Reactivity
The electron-rich dimethylthiazole ring undergoes electrophilic substitution at the 5-position due to steric hindrance from the 4-methyl group.
| Position | Reactivity | Major Product |
|---|---|---|
| 5 | High | 5-Nitro or 5-bromo derivatives |
| 2 | Low | Minimal substitution |
Example : Nitration yields 5-nitro-4,5-dimethylthiazole derivatives .
Reagents and Conditions
-
Acidic hydrolysis : HCl (6M) at reflux
-
Basic hydrolysis : NaOH (10%) at 80°C
Reactivity and Products
The benzamide bond hydrolyzes to yield 4-[cyclohexyl(methyl)sulfamoyl]benzoic acid and 2-amino-4,5-dimethylthiazole.
Kinetic data :
| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| Acidic (HCl) | 50 min | |
| Basic (NaOH) | 22 min |
Key application : Synthesis of carboxylate intermediates for drug development .
Reagents and Conditions
-
Alkylation : Methyl iodide (CH₃I) in dimethylformamide (DMF) with K₂CO₃
-
Acylation : Acetyl chloride (CH₃COCl) in pyridine
Reactivity
The sulfamoyl nitrogen reacts with alkylating or acylating agents to form N-alkyl or N-acetyl derivatives.
| Reaction Type | Reagent | Product |
|---|---|---|
| Alkylation | CH₃I/K₂CO₃ | N-Methylsulfamoyl derivative |
| Acylation | CH₃COCl/pyridine | N-Acetylsulfamoyl derivative |
Impact on bioactivity : Alkylation enhances lipophilicity, improving membrane permeability .
Reagents and Conditions
-
Catalyst : Pd(PPh₃)₄
-
Base : Na₂CO₃
-
Solvent : Dioxane/water
Reactivity
The brominated thiazole intermediate (from halogenation) reacts with aryl boronic acids to form biaryl derivatives.
Example :
Application : Synthesis of analogs for structure-activity relationship (SAR) studies .
Conditions
-
Temperature : 200–250°C
-
Environment : Inert atmosphere (N₂)
Degradation Products
-
Primary products : Cyclohexane sulfonic acid, dimethylthiazole fragments.
-
Secondary products : CO₂, NH₃, and trace aromatic hydrocarbons.
Thermogravimetric analysis (TGA) :
-
10% weight loss at 215°C
-
50% weight loss at 245°C
Scientific Research Applications
Biological Significance
The compound exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that derivatives of thiazole compounds often demonstrate significant activity against various pathogens and cancer cell lines.
Antimicrobial Activity
Research indicates that thiazole derivatives can exhibit potent antimicrobial properties. For instance, compounds similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves the inhibition of key metabolic pathways or structural integrity of microbial cells .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of thiazole-based compounds. For example, compounds with similar structures have been tested against human cancer cell lines such as MCF7 (breast cancer) and have shown significant cytotoxic effects. The mechanism of action typically involves apoptosis induction and cell cycle arrest .
Therapeutic Applications
Given its biological activities, this compound holds potential therapeutic applications:
Cancer Treatment
The compound could be developed into a therapeutic agent targeting specific cancer types due to its ability to induce apoptosis in cancer cells. Further studies are needed to establish its efficacy in vivo and understand its pharmacokinetics.
Infection Control
The antimicrobial properties suggest that this compound could be useful in developing new antibiotics or antifungal agents to combat resistant strains of bacteria and fungi.
Case Studies and Research Findings
Several studies have investigated compounds related to this compound:
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The thiazole ring can interact with the active site of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Selected Benzamide Derivatives
Biological Activity
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential applications in cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 473.61 g/mol. The compound features a complex structure that includes a cyclohexyl group and a thiazole moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Research indicates that benzamide derivatives can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation of cancer cells and pathogens .
Antimicrobial Activity
Studies have shown that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 3.12 to 12.5 μg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
Anticancer Potential
The anticancer activity of this compound has been evaluated in several cancer cell lines. In vitro studies revealed that the compound effectively inhibits cell growth by inducing apoptosis in cancer cells resistant to conventional therapies. The mechanism involves downregulation of critical survival pathways, including those mediated by DHFR and other related enzymes .
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound as a lead candidate for further development in both antimicrobial and anticancer therapies. A summary of key findings from various research studies is presented in the table below:
Q & A
Synthesis and Optimization
Basic: What are the recommended synthetic routes for 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide? The synthesis typically involves three key steps:
Formation of the thiazole ring : Cyclization of thioamides with α-halo ketones under reflux conditions in ethanol .
Sulfamoyl group introduction : Reacting the intermediate with cyclohexylmethylsulfonamide using coupling reagents like EDCI to form the sulfonamide bond .
Benzamide linkage : Condensation of the sulfamoyl intermediate with 4,5-dimethyl-1,3-thiazol-2-amine via carbodiimide-mediated coupling .
Critical parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (reflux for cyclization), and stoichiometric ratios (1:1.2 for sulfonamide coupling) .
Advanced: How can researchers optimize the yield of sulfonamide bond formation in the final step?
- Reagent selection : Use EDCI/HOBt (1:1 molar ratio) to reduce racemization and improve coupling efficiency .
- Solvent optimization : Anhydrous dichloromethane enhances nucleophilicity of the amine group.
- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions .
- Purification : Employ gradient column chromatography (hexane:EtOAc 7:3 to 1:1) to isolate the product with >95% purity .
Structural Characterization
Basic: Which analytical techniques are critical for confirming the structure of this compound?
- IR spectroscopy : Identify sulfonamide (S=O stretching at 1150–1300 cm⁻¹) and benzamide (C=O at 1650–1700 cm⁻¹) .
- NMR (¹H/¹³C) : Key signals include thiazole protons (δ 7.2–7.5 ppm), cyclohexyl methyl (δ 1.2–1.8 ppm), and sulfamoyl NH (δ 9.1 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 476.5 [M+H]⁺) .
Advanced: How can researchers resolve overlapping signals in the ¹H NMR spectrum of this compound?
- 2D NMR (COSY, HSQC) : Differentiate thiazole protons from aromatic benzamide signals .
- Variable-temperature NMR : Resolve broadening caused by sulfamoyl group rotation .
- Deuterium exchange : Identify exchangeable NH protons (e.g., sulfamoyl NH at δ 9.1 ppm) .
Biological Activity Screening
Basic: What in vitro assays are suitable for initial biological screening?
- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
Advanced: How to design dose-response experiments to evaluate IC₅₀ values accurately?
- 8-point dilution series (0.1–100 µM) with triplicate measurements.
- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle (DMSO <0.1%).
- Data normalization : Express activity as % inhibition relative to controls .
Mechanism of Action
Advanced: What strategies can identify molecular targets of this compound?
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins .
- Molecular docking : Screen against kinase or protease databases (e.g., PDB) .
- CRISPR-Cas9 knockout : Validate target relevance by knocking out candidate genes .
Structure-Activity Relationships (SAR)
Advanced: How does modifying the cyclohexyl group impact bioactivity?
- Bulky substituents : Cyclohexyl vs. phenyl groups reduce membrane permeability (logP increases by 0.5) .
- Electron-withdrawing groups : Fluorination at the cyclohexyl ring enhances kinase inhibition (e.g., IC₅₀ improves from 12 µM to 4 µM) .
Data Contradiction Analysis
Advanced: How to resolve discrepancies in reported antimicrobial activity across studies?
- Strain variability : Test on standardized strains (ATCC) under identical conditions .
- Compound purity : Verify by HPLC (>98%) to exclude impurities .
- Assay conditions : Control pH (7.4 vs. 6.5) and nutrient availability .
Stability and Storage
Basic: What storage conditions ensure long-term stability?
- Temperature : -20°C in amber vials to prevent photodegradation .
- Solvent : Store as a lyophilized powder or in DMSO (10 mM stock) .
Advanced: How to assess hydrolytic stability under physiological conditions?
- pH stability assay : Incubate in PBS (pH 7.4) at 37°C for 24h, monitor degradation via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
